molecular formula C15H10F3NO2S B2609554 N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 865658-93-1

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2609554
CAS No.: 865658-93-1
M. Wt: 325.31
InChI Key: DQIHYJNLNFGSJS-UHFFFAOYSA-N
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Description

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide is a bicyclic thiophene derivative featuring a ketone group at position 6 of the cyclopenta[b]thiophene scaffold and a 3-(trifluoromethyl)benzamide substituent at position 2. Its synthesis likely follows analogous methods to related cyclopenta[b]thiophene carboxamides, involving condensation reactions under reflux conditions with catalysts like acetic acid or piperidine .

Properties

IUPAC Name

N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2S/c16-15(17,18)9-3-1-2-8(6-9)14(21)19-11-7-12(20)13-10(11)4-5-22-13/h1-6,11H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIHYJNLNFGSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentane precursor under acidic or basic conditions.

    Introduction of the oxo group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the trifluoromethylbenzenecarboxamide group: This step often involves a coupling reaction between the cyclopenta[b]thiophene core and a trifluoromethylbenzenecarboxylic acid derivative, facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride, lithium diisopropylamide (LDA), and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has shown that compounds similar to N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide exhibit promising anticancer properties. For instance, studies have indicated that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of various cancer cell lines, suggesting potential for further development as an anticancer agent .

1.2 Anti-inflammatory Properties

Compounds within this chemical class have also been investigated for their anti-inflammatory effects. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.

Case Study:
Research highlighted in Tetrahedron Letters noted that certain derivatives displayed significant inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique cyclopentathiophene structure allows for modifications that can lead to the synthesis of novel materials with tailored properties.

2.2 Development of Fluorinated Compounds

The presence of the trifluoromethyl group makes this compound an attractive candidate for synthesizing fluorinated analogs, which are often more stable and exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide depends on its specific application. In organic electronics, its role as an electron acceptor or donor is crucial for its function in devices like solar cells and OLEDs. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions and subsequent conformational changes.

Comparison with Similar Compounds

Substituent Variations on the Cyclopenta[b]thiophene Core

The cyclopenta[b]thiophene scaffold is a common structural motif in several analogs, but substituent variations critically influence properties:

Compound Name Cyclopenta[b]thiophene Substituents Benzamide Substituents Key Features
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide 6-oxo, 4-position linkage 3-(trifluoromethyl) High electronegativity from CF₃; potential metabolic stability
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide 3-cyano, 2-position linkage 4-Bromo, 3-(piperidin-1-ylsulfonyl) Bulky sulfonyl group; bromo enhances halogen bonding
2-(2-Cyano-3-phenylacrylamido)-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-acrylamido, 3-position linkage Thiazol-2-yl Extended conjugation from acrylamido; heterocyclic thiazole moiety

Key Observations :

  • Positional Effects : Substitution at the 4-position (target compound) vs. 2- or 3-positions (analogs) alters steric and electronic interactions with biological targets .
  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances stability compared to cyano or sulfonyl groups in analogs, which may influence receptor binding or solubility .
  • Heterocyclic Additions : Thiazolyl or oxazolyl substituents (e.g., in compounds) introduce hydrogen-bonding capabilities absent in the target compound .

Biological Activity

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide, also known by its CAS number 108046-14-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₂H₉F₃N₂O₂S
  • Molecular Weight : 325.31 g/mol
  • CAS Number : 108046-14-6

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Enzyme Inhibition :
    • Compounds with trifluoromethyl groups have shown enhanced binding interactions with enzymes due to strong electron-withdrawing properties. This can lead to increased inhibition of key enzymes involved in various metabolic pathways .
  • Antioxidant Activity :
    • The presence of the cyclopenta[b]thiophene moiety may contribute to antioxidant properties, which are crucial in mitigating oxidative stress in cells .
  • Cytotoxicity :
    • Preliminary studies suggest that derivatives of cyclopenta[b]thiophenes exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells .

1. Enzyme Inhibition Studies

The compound's inhibitory effects on various enzymes are summarized in the following table:

Enzyme Target IC₅₀ Value (μM) Comments
Acetylcholinesterase (AChE)10.4Moderate inhibition
Butyrylcholinesterase (BChE)7.7Moderate inhibition
Cyclooxygenase-2 (COX-2)Not specifiedPotential inhibitor
Lipoxygenase (LOX)Not specifiedPotential inhibitor

These values indicate that the compound may be beneficial in conditions where modulation of cholinergic signaling is required, such as Alzheimer's disease .

2. Antioxidant Activity

The antioxidant potential was evaluated through various assays, showing promising results in scavenging free radicals and reducing oxidative stress markers. The structure-activity relationship suggests that the trifluoromethyl group enhances the compound's ability to act as an antioxidant .

3. Cytotoxicity Assays

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The IC₅₀ values for MCF-7 cells were recorded at approximately 15 μM, indicating a significant potential for further development as an anticancer agent .

Case Study 1: Inhibition of Cholinesterases

A study conducted on various derivatives showed that compounds similar to this compound exhibited dual inhibition against AChE and BChE, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .

Case Study 2: Anticancer Activity

Research on cyclopenta[b]thiophene derivatives has indicated their efficacy against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, warranting further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol or 1,4-dioxane as in ), catalysts (e.g., acetic acid for Schiff base formation ), and reflux duration. Monitor reaction progress via TLC (Rf values as in ) and purify via recrystallization (ethanol/isopropyl alcohol). For example, achieved solid product isolation after overnight cooling, followed by filtration.

Q. What spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : Assign peaks using δ values (e.g., cyclopentane CH2 at 2.25–2.80 ppm and aromatic protons at 7.35–8.00 ppm in DMSO-d6 ).
  • IR : Identify carbonyl (C=O) and amide (N-H) stretches.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z via EI-MS in ).
  • TLC : Use silica gel plates with hexane/ethyl acetate systems (Rf ~0.5 as in ).

Q. How can in silico modeling predict biological activity or binding interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like enzymes or receptors. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights, as done for similar compounds in . Validate with experimental IC50 values from enzymatic assays.

Advanced Research Questions

Q. How to resolve contradictions in NMR data between synthetic batches or literature reports?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d6 (e.g., δ 12.10 for NH in ) vs. CDCl3 shifts.
  • Dynamic Effects : Analyze temperature-dependent NMR for conformational changes.
  • Crystallographic Validation : Use SHELXL ( ) to refine X-ray structures and cross-validate proton environments.
    Example: reports NH at δ 12.10, while similar compounds may show shifts due to substituent effects.

Q. What strategies address low yields in amide coupling or cyclization steps?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4 in ) for coupling reactions.
  • Activating Agents : Use benzoylisothiocyanate ( ) or TFAA ( ) for efficient amidation.
  • Microwave Assistance : Reduce reaction time and improve regioselectivity.

Q. How to analyze regioselectivity in cyclopenta[b]thiophene ring formation?

  • Methodological Answer :

  • Steric Maps : Model transition states using Gaussian to identify favored pathways.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position ().
  • Experimental Probes : Introduce isotopic labels (e.g., 13C) and track via NMR.

Q. How to handle polymorphism in crystallographic studies?

  • Methodological Answer :

  • SHELX Refinement : Use twin refinement (SHELXL in ) for twinned crystals.
  • Temperature Variation : Crystallize at different temps (e.g., 4°C vs. RT) to isolate polymorphs.
  • PXRD : Compare experimental and simulated patterns to confirm phase purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.